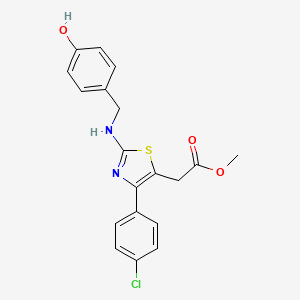methanone CAS No. 76260-32-7](/img/structure/B14436616.png)
[4-(Dimethylamino)phenyl](3,5-dinitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)phenylmethanone is an organic compound with the molecular formula C15H15N3O5. This compound is known for its unique structural features, which include a dimethylamino group and a dinitrophenyl group attached to a methanone core. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)phenylmethanone typically involves the reaction of 4-(dimethylamino)benzaldehyde with 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
4-(Dimethylamino)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nitrating agents are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
4-(Dimethylamino)phenylmethanone is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Dimethylamino)phenylmethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through pathways involving electron transfer and covalent bonding with target molecules.
類似化合物との比較
Similar Compounds
Michler’s Ketone: [(CH3)2NC6H4]2CO, used in dye production and as a photosensitizer.
Benzophenone: (C6H5)2CO, used as a photoinitiator and in organic synthesis.
Uniqueness
4-(Dimethylamino)phenylmethanone is unique due to the presence of both electron-donating (dimethylamino) and electron-withdrawing (dinitrophenyl) groups, which impart distinctive reactivity and stability to the compound. This dual functionality makes it a valuable tool in various chemical and biological studies.
特性
CAS番号 |
76260-32-7 |
|---|---|
分子式 |
C15H13N3O5 |
分子量 |
315.28 g/mol |
IUPAC名 |
[4-(dimethylamino)phenyl]-(3,5-dinitrophenyl)methanone |
InChI |
InChI=1S/C15H13N3O5/c1-16(2)12-5-3-10(4-6-12)15(19)11-7-13(17(20)21)9-14(8-11)18(22)23/h3-9H,1-2H3 |
InChIキー |
PLMQTDHOFGZWCZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




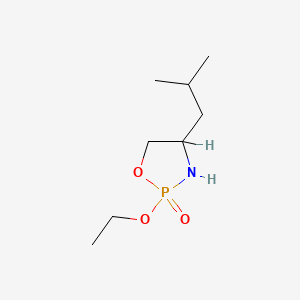
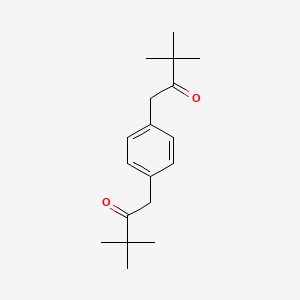
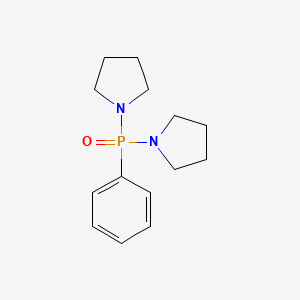
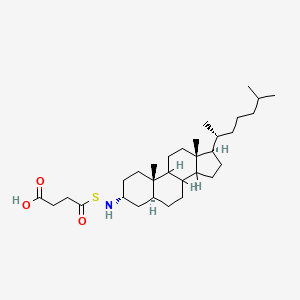
![1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14436564.png)
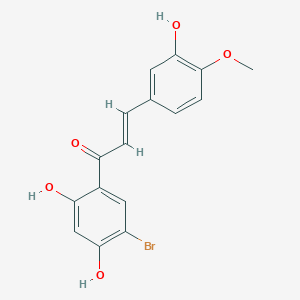
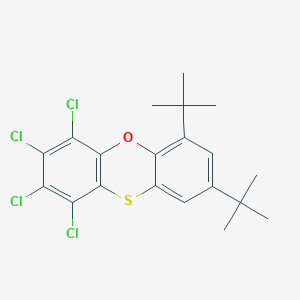
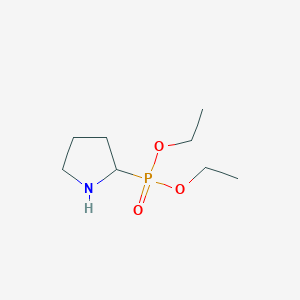
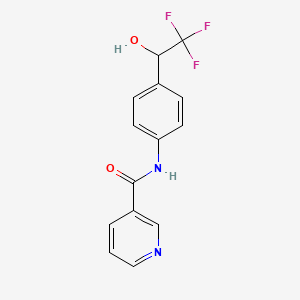
![2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene](/img/structure/B14436593.png)
![2-[4-(trifluoromethyl)phenyl]-1H-perimidine](/img/structure/B14436600.png)
